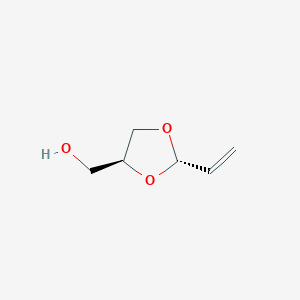
3-Cloro-5-nitrotolueno
Descripción general
Descripción
3-Chloro-5-nitrotoluene is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-5-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de agentes de separación óptica
3-Cloro-5-nitrotolueno: se utiliza en la síntesis de 3-cloro-5-metilfenilisocianato, que es un intermedio crucial para la producción de agentes de separación óptica . Estos agentes son esenciales en la industria farmacéutica para la separación de enantiómeros, que son moléculas que son imágenes especulares entre sí pero no se pueden superponer. Esta separación es vital para la producción de fármacos enantioméricamente puros.
Cromatografía líquida de alto rendimiento (HPLC)
En HPLC, los derivados de This compound, como la celulosa tris(3-cloro-5-metilfenilcarbamato), se utilizan para crear fases estacionarias quirales (CSP) . Estas CSP se emplean para la separación de enantiómeros en varios analitos quirales ácidos, básicos y neutros, lo que es un proceso crítico en el desarrollo y la fabricación de fármacos quirales.
Intermedios de síntesis orgánica
El compuesto sirve como intermedio en la síntesis de varios compuestos orgánicos. Por ejemplo, se utiliza en la producción de pigmentos como el Rojo Pigmento 17 (C.I. 12 390) y el Rojo Pigmento 22 (C.I. 12 315), que tienen aplicaciones en el teñido de textiles y la fabricación de materiales coloreados .
Estudios de cinética química
This compound: está involucrado en estudios cinéticos para comprender y controlar mejor las reacciones de nitración. Estos estudios son cruciales para optimizar los procesos industriales donde el control sobre la etapa de nitración puede afectar significativamente la calidad y el rendimiento del producto final .
Diseño y síntesis de inhibidores de CK2
Este compuesto se utiliza en el diseño y la síntesis de inhibidores de CK2, que son compuestos que inhiben la Caseína Kinasa II (CK2). Los inhibidores de CK2 tienen aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como el cáncer, donde la CK2 a menudo se sobreexpresa .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Chloro-5-nitrotoluene is a synthetic compound that is primarily used in chemical reactions as a reagent. Its primary targets are often other organic compounds in a chemical reaction . It is particularly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Chloro-5-nitrotoluene involves its interaction with its targets in a chemical reaction. In the Suzuki–Miyaura coupling, for example, the reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The nitro group on the 3-Chloro-5-nitrotoluene molecule can act as a meta director, influencing the position of subsequent substitutions on the benzene ring .
Biochemical Pathways
These pathways often involve the reduction of the nitro group and subsequent breakdown of the aromatic ring .
Pharmacokinetics
It’s known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent, through the skin .
Result of Action
The result of 3-Chloro-5-nitrotoluene’s action largely depends on the context of its use. In chemical reactions, it can facilitate the formation of new carbon-carbon bonds . Exposure to nitroaromatic compounds can have harmful effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of 3-Chloro-5-nitrotoluene can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
It is known that nitroaromatic compounds like 3-Chloro-5-nitrotoluene can interact with various enzymes and proteins within the cell
Cellular Effects
Nitroaromatic compounds are known to cause damage to various organs in animal models, indicating that they can have significant effects on cellular processes
Molecular Mechanism
Nitroaromatic compounds are known to undergo various reactions, including oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that nitroaromatic compounds can undergo changes over time, including degradation
Dosage Effects in Animal Models
Nitroaromatic compounds are known to cause damage to various organs in animal models, indicating that they can have significant effects at high doses
Metabolic Pathways
It is known that nitroaromatic compounds can undergo various reactions, including oxidation of the methyl group followed by conjugation with glucuronic acid or sulfuric acid . These reactions could potentially involve various enzymes or cofactors and could have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that nitroaromatic compounds can be absorbed through the gastrointestinal tract, the respiratory tract, and to a lesser extent also through the skin and distributed within the body .
Subcellular Localization
It is known that nitroaromatic compounds can interact with various subcellular structures, potentially influencing their activity or function
Propiedades
IUPAC Name |
1-chloro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHGLULQDOFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305135 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-38-0 | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


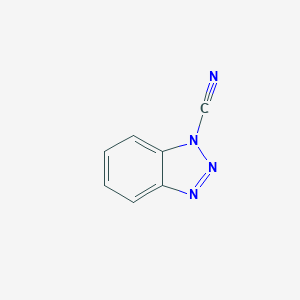
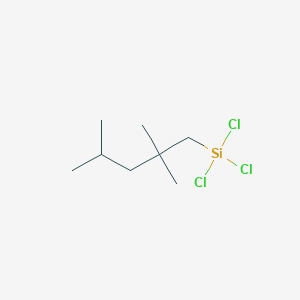
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
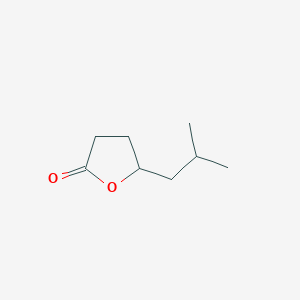

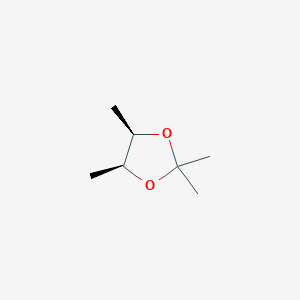
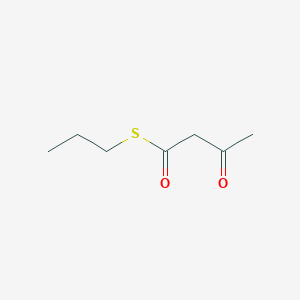
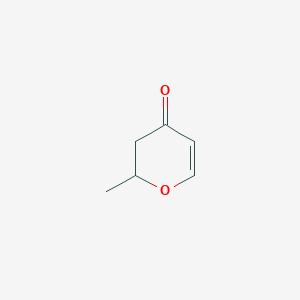


![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
